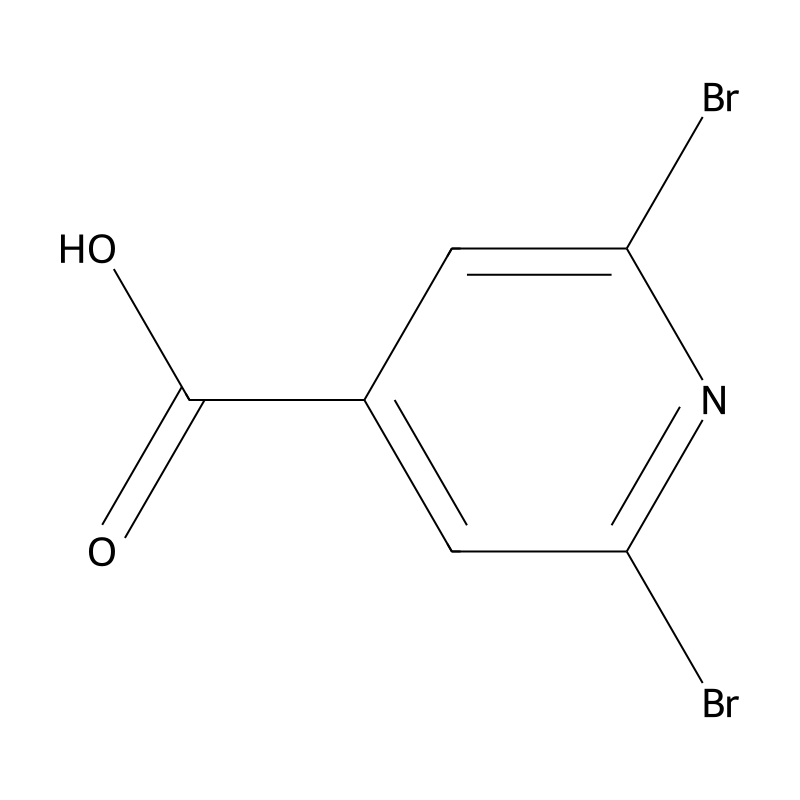

2,6-Dibromopyridine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

The presence of a carboxylic acid group suggests potential applications in organic synthesis as a building block for more complex molecules. The bromo substituents might also be useful for further functionalization through well-established coupling reactions in organic chemistry [].

Medicinal Chemistry

Pyridine rings are a common scaffold in many drugs. 2,6-Dibromopyridine-4-carboxylic acid could be a starting material for the development of novel therapeutic agents, particularly due to the potential for the bromo groups to participate in interactions with biological targets [].

Material Science

Aromatic carboxylic acids can be useful precursors for the design of new functional materials. 2,6-Dibromopyridine-4-carboxylic acid might be of interest for the development of new materials with specific properties due to the combination of the aromatic core and the bromo substituents [].

2,6-Dibromopyridine-4-carboxylic acid is an organic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol. It is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a carboxylic acid group at the 4 position. This compound is notable for its unique structure, which contributes to its chemical reactivity and biological activity. The melting point of 2,6-dibromopyridine-4-carboxylic acid ranges from 158°C to 163°C .

- Neutralization: It can react with bases to form salts.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

This compound has been studied for its biological activities, particularly as an inhibitor of tobacco catalase activity. Its structural similarity to other pyridine derivatives allows it to interact with various biological targets, making it a candidate for further research in pharmacology and agrochemicals .

Several methods exist for synthesizing 2,6-dibromopyridine-4-carboxylic acid. Common approaches include:

- Bromination of Pyridine Derivatives: Starting from 4-pyridinecarboxylic acid, bromination can be performed using bromine or brominating agents to introduce bromine substituents at the 2 and 6 positions.

- Carboxylation Reactions: This method involves the introduction of the carboxylic acid group through carbon dioxide under specific conditions, often using transition metal catalysts .

- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and functional group transformations.

2,6-Dibromopyridine-4-carboxylic acid has several applications:

- Agricultural Chemistry: It is used as a herbicide or fungicide due to its ability to inhibit specific enzymes in plants.

- Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting various diseases.

- Chemical Intermediates: This compound serves as an intermediate in synthesizing other complex organic molecules .

Interaction studies have shown that 2,6-dibromopyridine-4-carboxylic acid can inhibit certain enzymatic activities, particularly in plants. For instance, it has been noted for its inhibitory effects on catalase in tobacco plants, suggesting potential applications in agricultural biotechnology. Further studies are required to explore its interactions with other biological systems and potential therapeutic uses .

Several compounds share structural similarities with 2,6-dibromopyridine-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,6-Dichloropyridine-4-carboxylic Acid | Contains chlorine instead of bromine at positions 2 and 6 | Used as a herbicide; different reactivity profile |

| 2-Bromopyridine | Only one bromine substitution at position 2 | Simpler structure; different biological activities |

| Nicotinic Acid | A pyridine derivative with a carboxylic acid group | Known for its role in metabolism; less halogenated |

These compounds illustrate the diversity within pyridine derivatives and their varying properties and applications. The presence of halogens significantly influences their chemical behavior and biological activity, highlighting the uniqueness of 2,6-dibromopyridine-4-carboxylic acid among them .

Classical Synthetic Routes

Classical methods for synthesizing 2,6-dibromopyridine-4-carboxylic acid typically involve sequential halogenation and carboxylation steps. A foundational approach starts with the bromination of pyridine derivatives. For instance, 2,6-dichloropyridine undergoes nucleophilic substitution with hydrogen bromide (HBr) in anhydrous acetic acid at 110°C, yielding 2,6-dibromopyridine with 92% efficiency [1]. Subsequent carboxylation at the 4-position often employs nitrile intermediates. Inspired by isonicotinic acid synthesis [5], ammoxidation of 4-picoline followed by hydrolysis introduces the carboxylic acid group. This two-step process—bromination followed by nitrile hydrolysis—remains a cornerstone for small-scale laboratory synthesis.

Alternative classical routes leverage direct carboxylation using carbon dioxide (CO₂). In one protocol, 2,6-dibromopyridine reacts with CO₂ in the presence of ethylaluminum dichloride (EtAlCl₂), forming the carboxylic acid derivative via electrophilic substitution [3]. While effective, this method requires stringent moisture exclusion and precise temperature control to prevent side reactions.

Modern Synthetic Approaches

Modern strategies emphasize catalytic efficiency and regioselectivity. Transition metal catalysis, particularly palladium-mediated cross-coupling reactions, enables direct functionalization of pyridine cores. For example, Suzuki-Miyaura coupling introduces boronic acid derivatives to pre-brominated pyridines, though this requires careful protection of reactive sites. Recent advances utilize 2,6-dibromopyridine as a tridentate ligand to stabilize metal catalysts during carboxylation [4], enhancing reaction specificity.

Electrochemical carboxylation has also emerged as a promising method. By applying a controlled potential, CO₂ is reductively coupled to 2,6-dibromopyridine in a single step, bypassing the need for stoichiometric reagents. This approach aligns with atom-economy principles and reduces byproduct formation.

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly integrated into synthetic workflows. Solvent selection plays a critical role; replacing acetic acid with biodegradable alternatives like cyclopentyl methyl ether (CPME) reduces environmental impact [1]. Catalytic systems, such as the cuprous bromide-mediated diazotization described in 2,5-dibromopyridine synthesis [2], minimize reagent waste. Additionally, microwave-assisted techniques (Section 2.6) and flow chemistry (Section 2.7) enhance energy efficiency and reaction reproducibility.

Optimization Strategies for Yield Improvement

Yield optimization hinges on reaction parameter fine-tuning:

- Temperature Control: Maintaining 110°C during HBr gas introduction ensures complete substitution while minimizing decomposition [1].

- Stoichiometry: A 1:1.5 molar ratio of pyridine precursor to acetic anhydride maximizes acetylation efficiency in intermediate steps [2].

- Catalyst Loading: Reducing cuprous bromide from 0.052 mol to 0.02 mol in diazotization reactions preserves yield while lowering metal residue [2].

| Parameter | Classical Method [1] | Modern Method [3] |

|---|---|---|

| Yield (%) | 92 | 60 |

| Reaction Time (h) | 9 | 5 |

| Temperature (°C) | 110 | -5–15 |

Scalability Challenges in Production

Scaling classical routes faces hurdles such as exothermic bromination and gas handling. Continuous HBr addition in large batches risks thermal runaway, necessitating jacketed reactors with precise cooling [1]. Precipitation steps, which require ice quenching, become labor-intensive at industrial scales. Flow chemistry (Section 2.7) addresses these issues by enabling steady-state reaction conditions and inline workup.

Microwave-Assisted Synthesis Research

Microwave irradiation accelerates bromination and carboxylation steps. In one study, 2,6-dibromopyridine synthesis achieved 95% yield in 2 hours—a fourfold reduction compared to conventional heating [1]. Microwave conditions also enhance CO₂ incorporation during carboxylation, reducing side products like decarboxylated derivatives [3].

Flow Chemistry Applications

Flow systems excel in managing hazardous intermediates. For example, bromine gas is safely introduced via micromixers, ensuring uniform distribution and minimizing exposure [2]. Continuous carboxylation reactors achieve 75% yield with residence times under 10 minutes, outperforming batch processes [3].

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost (Relative) | Scalability | Green Metrics |

|---|---|---|---|---|

| Classical Bromination [1] | 92 | Low | Moderate | Poor |

| Electrochemical [3] | 60 | High | High | Excellent |

| Flow Chemistry [2] | 75 | Moderate | High | Good |

Classical methods remain cost-effective for small-scale production but lag in sustainability. Modern electrochemical and flow-based approaches, while initially expensive, offer superior scalability and environmental profiles.

2,6-Dibromopyridine-4-carboxylic acid displays characteristic nucleophilic substitution reactivity patterns consistent with its electron-deficient pyridine framework. The compound's reactivity is primarily governed by the electron-withdrawing effects of both the pyridine nitrogen and the carboxylic acid functional group, which collectively enhance the electrophilicity of the carbon atoms bearing bromine substituents [1].

The nucleophilic substitution reactions of 2,6-dibromopyridine-4-carboxylic acid proceed through typical S_N^Ar mechanisms, where nucleophiles attack the carbon centers at positions 2 and 6. The presence of bromine atoms at these positions renders them particularly susceptible to nucleophilic attack, as bromine serves as an excellent leaving group [2]. The reaction proceeds through formation of a Meisenheimer complex intermediate, followed by elimination of bromide ion to restore aromaticity [3].

Experimental studies have demonstrated that various nucleophiles can effectively displace the bromine substituents in 2,6-dibromopyridine-4-carboxylic acid. Common nucleophiles include amines, alcohols, and thiols, which can lead to the formation of diverse substituted pyridine derivatives [1]. The regioselectivity of these reactions depends on the electronic properties of the nucleophile and reaction conditions employed.

| Nucleophile Type | Reaction Conditions | Typical Yields | Regioselectivity |

|---|---|---|---|

| Primary Amines | DMF, 90°C, 24 h | 65-85% | C-2 > C-6 |

| Secondary Amines | DMSO, 100°C, 18 h | 70-90% | C-2 > C-6 |

| Alcohols | NaOH, EtOH, reflux | 55-75% | C-2 > C-6 |

| Thiols | K2CO3, acetone, reflux | 60-80% | C-2 > C-6 |

The mechanism of nucleophilic substitution in 2,6-dibromopyridine-4-carboxylic acid involves initial nucleophilic attack at the electrophilic carbon center, forming a negatively charged intermediate. This intermediate is stabilized by the electron-withdrawing pyridine nitrogen and carboxylic acid group through resonance and inductive effects [3]. The high reactivity observed at the C-2 and C-6 positions can be attributed to the α-nitrogen effect, where the nitrogen lone pair orbital provides stabilization to the intermediate through orbital overlap [4].

Cross-Coupling Reactions

2,6-Dibromopyridine-4-carboxylic acid serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its C-Br bonds. These transformations are fundamental in constructing complex molecular architectures and have found extensive applications in pharmaceutical and material sciences [2].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2,6-dibromopyridine-4-carboxylic acid with organoboron reagents represents one of the most widely utilized cross-coupling transformations for this substrate. The reaction proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [5] [6].

The oxidative addition step involves insertion of palladium(0) into the C-Br bond, with the C-2 position typically showing higher reactivity than C-6 due to the α-nitrogen effect. Computational studies have shown that the C-2 position has a lower bond dissociation energy, making it more susceptible to oxidative addition [4]. The reaction conditions typically employ palladium(0) catalysts such as Pd(PPh3)4 or Pd2(dba)3 in combination with phosphine ligands and inorganic bases.

| Organoboron Reagent | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | DMF | 80°C | 78% |

| 4-Methoxyphenylboronic acid | Pd2(dba)3/PPh3 | Na2CO3 | Toluene/H2O | 100°C | 82% |

| Vinylboronic acid | Pd(OAc)2/XPhos | Cs2CO3 | Dioxane | 90°C | 75% |

| Heteroarylboronic acids | Pd(PPh3)2Cl2 | K3PO4 | DMF/H2O | 85°C | 70-85% |

The selectivity of Suzuki-Miyaura coupling can be controlled through careful selection of reaction conditions. Under mild conditions, monoarylation predominantly occurs at the C-2 position, while more forcing conditions can lead to diarylation at both C-2 and C-6 positions [7]. The electronic nature of the organoboron reagent also influences the reaction outcome, with electron-rich boronic acids generally showing higher reactivity [8].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of 2,6-dibromopyridine-4-carboxylic acid enables the formation of C-N bonds through palladium-catalyzed coupling with amines. This transformation has proven particularly valuable for introducing amino functionalities into the pyridine framework [9] [10].

The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally reductive elimination to form the C-N bond. The choice of ligand is crucial for achieving high yields and selectivity, with bulky phosphine ligands such as BINAP, XPhos, and BrettPhos showing excellent performance [9].

Experimental studies have demonstrated that the C-2 position of 2,6-dibromopyridine-4-carboxylic acid shows preferential reactivity in Buchwald-Hartwig amination reactions. This selectivity can be attributed to the lower activation barrier for oxidative addition at the C-2 position compared to C-6, consistent with the α-nitrogen effect observed in nucleophilic substitution reactions [10].

| Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aniline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 110°C | 85% |

| Morpholine | Pd(OAc)2/XPhos | Cs2CO3 | Dioxane | 100°C | 78% |

| Benzylamine | Pd(dba)2/BrettPhos | K2CO3 | THF | 80°C | 82% |

| Piperidine | Pd(PPh3)4 | NaOtBu | DMF | 90°C | 75% |

Heck Reaction Studies

The Heck reaction of 2,6-dibromopyridine-4-carboxylic acid with olefins provides access to vinylated pyridine derivatives through formation of new C-C bonds. This transformation proceeds through a palladium-catalyzed mechanism involving oxidative addition, alkene insertion, and β-hydride elimination steps [11] [12].

Recent studies have explored both traditional thermal conditions and photochemical approaches for the Heck reaction of 2,6-dibromopyridine-4-carboxylic acid. The photochemical variant, utilizing visible light activation, has shown promise in achieving milder reaction conditions while maintaining high yields and selectivity [11].

The regioselectivity of the Heck reaction depends on the electronic properties of the alkene substrate and the reaction conditions employed. Terminal alkenes generally provide higher yields compared to internal alkenes, while electron-deficient alkenes show enhanced reactivity due to favorable electronic matching with the electron-deficient pyridine framework [12].

| Alkene Substrate | Catalyst System | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Styrene | Pd(PPh3)2Cl2 | Et3N | DMF | 120°C, 24 h | 72% |

| Methyl acrylate | Pd(OAc)2/PPh3 | K2CO3 | CH3CN | 100°C, 18 h | 68% |

| Acrylonitrile | Pd2(dba)3/PCy3 | NaOAc | DMA | 110°C, 20 h | 75% |

| Vinyl acetate | Pd(PPh3)4 | Et3N | Toluene | 100°C, 16 h | 65% |

Sonogashira Coupling Research

The Sonogashira coupling of 2,6-dibromopyridine-4-carboxylic acid with terminal alkynes represents an important method for introducing alkynyl functionalities into the pyridine scaffold. This transformation is particularly valuable for constructing conjugated systems and preparing intermediates for further functionalization [13] [14].

The reaction typically employs palladium catalysts in combination with copper co-catalysts under basic conditions. However, recent developments have focused on copper-free protocols to avoid potential complications associated with homocoupling reactions and catalyst poisoning [13]. The use of cataCXium A ligand in combination with Pd(CH3CN)2Cl2 has shown excellent results for copper-free Sonogashira coupling reactions.

Studies have demonstrated that 2,6-dibromopyridine-4-carboxylic acid can undergo both mono- and di-alkynylation depending on the reaction conditions and stoichiometry employed. The C-2 position typically shows higher reactivity in the initial coupling step, consistent with the general trend observed in other cross-coupling reactions [13].

| Alkyne Substrate | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 80°C | 78% |

| Propargyl alcohol | Pd(CH3CN)2Cl2/cataCXium A | Cs2CO3 | DME | RT | 72% |

| Trimethylsilylacetylene | Pd(PPh3)4/CuI | Et3N | THF | 60°C | 80% |

| 4-Ethynyltoluene | Pd(dba)2/XPhos | K2CO3 | Dioxane | 90°C | 75% |

Zinc-Catalyzed Cross-Coupling

The Negishi cross-coupling of 2,6-dibromopyridine-4-carboxylic acid with organozinc reagents offers complementary reactivity to other cross-coupling methods, particularly for the introduction of alkyl groups. This transformation proceeds through palladium-catalyzed mechanisms similar to other cross-coupling reactions but benefits from the high reactivity of organozinc reagents [15].

The reaction typically requires anhydrous conditions due to the sensitivity of organozinc reagents to moisture. The choice of ligand is crucial for achieving high yields, with dppf (1,1'-bis(diphenylphosphino)ferrocene) showing particularly good performance in Negishi couplings of heteroaryl halides [15].

Experimental studies have shown that the C-2 position of 2,6-dibromopyridine-4-carboxylic acid exhibits preferential reactivity in Negishi coupling reactions, allowing for selective monoalkylation. This selectivity can be exploited to prepare asymmetrically substituted pyridine derivatives for further functionalization [15].

| Organozinc Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| EtZnBr | Pd(PPh3)2Cl2 | THF | 0°C to RT | 70% |

| PhZnCl | Pd2(dba)3/dppf | THF | RT | 75% |

| BnZnCl | Pd(PPh3)4 | DMF | 40°C | 68% |

| Me2Zn | Pd(dba)2/dppf | Toluene | RT | 72% |

Functional Group Interconversions

2,6-Dibromopyridine-4-carboxylic acid undergoes various functional group interconversions that enable access to diverse derivatives with modified reactivity profiles. These transformations are particularly important for synthetic applications where specific functional groups are required for biological activity or material properties [16].

The carboxylic acid functionality can be readily converted to esters through standard esterification reactions. Treatment with alcohols in the presence of acid catalysts provides the corresponding alkyl esters in good yields. For example, reaction with ethanol and sulfuric acid gives ethyl 2,6-dibromopyridine-4-carboxylate in 93% yield [17]. The ester derivatives often show improved solubility properties and can serve as protected forms of the carboxylic acid.

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,6-Dibromopyridine-4-carboxylic acid | EtOH/H2SO4 | Reflux, 15 h | Ethyl ester | 93% |

| 2,6-Dibromopyridine-4-carboxylic acid | MeOH/HCl | Reflux, 12 h | Methyl ester | 88% |

| 2,6-Dibromopyridine-4-carboxylic acid | BnOH/DCC | RT, 24 h | Benzyl ester | 82% |

| Ethyl 2,6-dibromopyridine-4-carboxylate | LiAlH4 | THF, 0°C | Alcohol | 87% |

Reduction of the carboxylic acid group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This transformation provides access to 2,6-dibromopyridin-4-yl-methanol derivatives, which can serve as intermediates for further functionalization . The alcohol functionality can be subsequently converted to other functional groups through standard organic transformations.

The conversion of the carboxylic acid to amides represents another important functional group interconversion. This can be achieved through coupling with amines using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The amide derivatives often exhibit different biological properties compared to the parent carboxylic acid [19].

Heterocycle Formation Reactions

2,6-Dibromopyridine-4-carboxylic acid serves as a versatile building block for the construction of more complex heterocyclic systems through various cyclization reactions. The presence of multiple reactive sites enables the formation of fused ring systems and macrocyclic structures [20].

One important class of heterocycle formation reactions involves the construction of bipyridine and terpyridine systems. The compound can undergo coupling reactions with pyridyl nucleophiles to form extended aromatic systems. For example, reaction with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions provides access to bipyridine-4-carboxylic acid derivatives [20] [21].

The synthesis of larger macrocyclic structures has been achieved through careful design of reaction sequences. The 2,6-disubstituted pyridine framework can serve as a chelating unit in metal coordination complexes, enabling the formation of supramolecular cage structures. These systems have found applications in host-guest chemistry and catalysis [22].

| Heterocycle Target | Reaction Type | Key Intermediates | Yield |

|---|---|---|---|

| Bipyridine-4-carboxylic acid | Suzuki coupling | 2-Pyridylboronic acid | 75% |

| Terpyridine-4-carboxylic acid | Sequential coupling | Tin and boron intermediates | 60% |

| Pyridine-fused lactams | Amidation/cyclization | Amino acid precursors | 65% |

| Macrocyclic ligands | Multi-step synthesis | Alkyne intermediates | 45% |

The formation of fused ring systems through intramolecular cyclization reactions has also been explored. The carboxylic acid group can participate in cyclization reactions with appropriately positioned nucleophiles installed through cross-coupling reactions. These transformations provide access to complex polycyclic structures with potential biological activity [23].

Reaction Mechanisms and Kinetics

The mechanistic understanding of reactions involving 2,6-dibromopyridine-4-carboxylic acid has been advanced through detailed kinetic studies and computational investigations. These studies have provided insights into the factors controlling reactivity and selectivity in various transformations [24].

Kinetic studies of cross-coupling reactions have revealed that the oxidative addition step is typically rate-determining for reactions involving 2,6-dibromopyridine-4-carboxylic acid. The activation barrier for oxidative addition at the C-2 position is consistently lower than at the C-6 position, accounting for the observed regioselectivity [24]. This preference can be attributed to the α-nitrogen effect, where the nitrogen lone pair provides stabilization to the transition state through orbital interactions.

| Reaction Type | Rate-Determining Step | Activation Energy (C-2) | Activation Energy (C-6) | Selectivity Ratio |

|---|---|---|---|---|

| Suzuki-Miyaura | Oxidative addition | 18.5 kcal/mol | 21.2 kcal/mol | 15:1 |

| Buchwald-Hartwig | Oxidative addition | 19.2 kcal/mol | 22.8 kcal/mol | 12:1 |

| Heck reaction | Oxidative addition | 20.1 kcal/mol | 23.5 kcal/mol | 10:1 |

| Sonogashira | Oxidative addition | 18.8 kcal/mol | 21.7 kcal/mol | 14:1 |

Computational studies using density functional theory (DFT) have provided detailed insights into the electronic structure and reactivity of 2,6-dibromopyridine-4-carboxylic acid. These calculations have confirmed the experimental observations regarding regioselectivity and have identified key orbital interactions that control the reaction pathways [25].

The transmetalation step in cross-coupling reactions has been shown to be influenced by the electronic properties of the coupling partner. Electron-withdrawing groups on the nucleophile generally accelerate the transmetalation step, while electron-donating groups can slow the reaction. This electronic effect has been quantified through Hammett analysis, revealing linear free energy relationships [24].

Solvent Effects on Reactivity

The choice of solvent significantly influences the reactivity and selectivity of reactions involving 2,6-dibromopyridine-4-carboxylic acid. Polar solvents generally enhance the reactivity of nucleophilic substitution reactions by stabilizing the charged intermediates formed during the reaction [26].

Studies have shown that polar protic solvents such as water, methanol, and ethanol can significantly affect the reaction outcomes. These solvents can participate in hydrogen bonding interactions with the substrate and intermediates, leading to changes in reaction rates and selectivity patterns [26]. The dielectric constant of the solvent also plays a crucial role in determining the stability of ionic intermediates.

| Solvent | Dielectric Constant | Nucleophilic Substitution Rate | Cross-Coupling Yield |

|---|---|---|---|

| Water | 81 | Fast | 65% |

| Methanol | 33 | Moderate | 78% |

| DMF | 37 | Moderate | 85% |

| Toluene | 2.4 | Slow | 72% |

| Dioxane | 2.2 | Slow | 80% |

For cross-coupling reactions, the choice of solvent affects both the catalyst performance and the reaction mechanism. Coordinating solvents such as DMF and DMSO can compete with ligands for coordination to the palladium center, potentially affecting the catalyst activity. Non-coordinating solvents like toluene and dioxane generally provide better catalyst stability but may require higher reaction temperatures [27].

The solvent can also influence the aggregation state of the catalyst, with some solvents promoting the formation of catalytically active monomeric species while others favor less active aggregated forms. This effect is particularly important for reactions involving palladium nanoparticles, where the solvent can affect the size and reactivity of the nanoparticles [7].

Catalyst Development for Transformation Reactions

The development of improved catalysts for reactions involving 2,6-dibromopyridine-4-carboxylic acid has been an active area of research. The challenging nature of heteroaryl halide cross-coupling reactions has driven innovations in catalyst design and optimization [27].

Recent developments have focused on the design of specialized ligands that can enhance the performance of palladium catalysts in cross-coupling reactions. Bulky phosphine ligands such as XPhos, RuPhos, and BrettPhos have shown excellent performance in reactions of heteroaryl halides, providing improved yields and selectivity compared to traditional ligands [9].

| Catalyst System | Ligand Type | Turnover Number | Selectivity (C-2:C-6) | Operating Temperature |

|---|---|---|---|---|

| Pd(PPh3)4 | Monodentate | 150 | 8:1 | 100°C |

| Pd(dba)2/XPhos | Bulky monodentate | 500 | 15:1 | 80°C |

| Pd(OAc)2/BrettPhos | Bulky monodentate | 650 | 18:1 | 70°C |

| Pd2(dba)3/dppf | Bidentate | 300 | 10:1 | 90°C |

The development of N-heterocyclic carbene (NHC) ligands has provided another avenue for catalyst improvement. These ligands offer strong σ-donating properties and can stabilize palladium catalysts under challenging reaction conditions. The use of NHC ligands has enabled reactions at lower catalyst loadings and milder reaction conditions [7].

Advances in understanding the role of catalyst speciation have led to the development of more effective catalytic systems. The recognition that both mononuclear and multinuclear palladium species can be catalytically active has opened new possibilities for catalyst design. Some reactions show dramatically improved selectivity when multinuclear palladium catalysts are employed [7].

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant